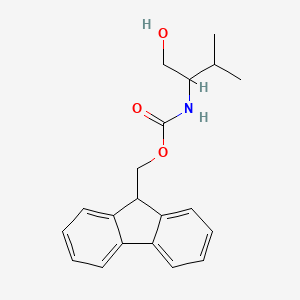![molecular formula C19H20N5O3+ B13834519 [8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium CAS No. 30075-29-7](/img/structure/B13834519.png)
[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium: is a synthetic organic compound known for its vibrant color and potential applications in various scientific fields. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. The compound’s structure includes a naphthalene ring system, which contributes to its stability and unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-amino-2-nitroaniline. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 7-hydroxy-2-naphthyltrimethylammonium in an alkaline medium. This step forms the azo linkage, resulting in the formation of the desired azo dye.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pH, and reagent concentrations, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions typically target the azo group, resulting in the cleavage of the -N=N- bond and formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts and elevated temperatures.
Major Products
Oxidation: Various quinones and other oxidized derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Substituted derivatives depending on the specific electrophile used.
Wissenschaftliche Forschungsanwendungen
[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium: has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Wirkmechanismus
The mechanism of action of [8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to proteins and nucleic acids, altering their structure and function.
Pathways Involved: It can interfere with cellular signaling pathways, leading to changes in gene expression and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium: is unique compared to other azo dyes due to its specific structural features and properties. Similar compounds include:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid proteins.
Sudan III: Employed in lipid staining.
These compounds share the azo group but differ in their specific applications and chemical properties, highlighting the uniqueness of This compound in various scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
30075-29-7 |
|---|---|
Molekularformel |
C19H20N5O3+ |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
[8-[(4-amino-2-nitrophenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-trimethylazanium |
InChI |
InChI=1S/C19H19N5O3/c1-24(2,3)14-7-4-12-5-9-18(25)19(15(12)11-14)22-21-16-8-6-13(20)10-17(16)23(26)27/h4-11H,1-3H3,(H2-,20,21,22,25)/p+1 |
InChI-Schlüssel |
ACJZSAIXKMKOEZ-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+](C)(C)C1=CC2=C(C=C1)C=CC(=C2N=NC3=C(C=C(C=C3)N)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


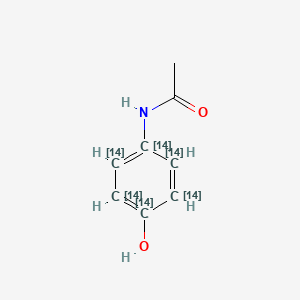

![2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester](/img/structure/B13834444.png)
![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)
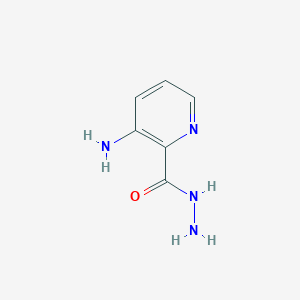
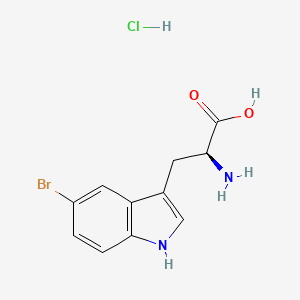

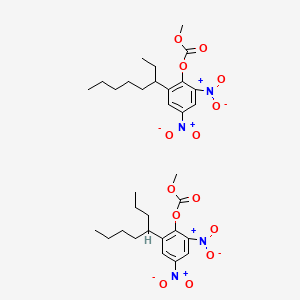
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13834477.png)
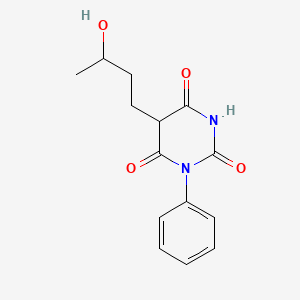
![(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B13834481.png)
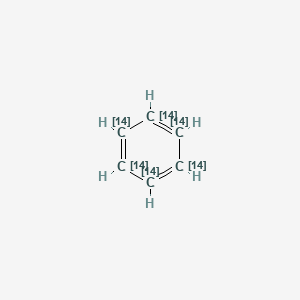
![7-chloro-5-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B13834488.png)
